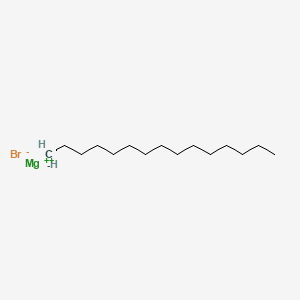
n-Pentadecylmagnesium bromide
Vue d'ensemble
Description
N-Pentadecylmagnesium bromide (PMB) is an organomagnesium compound that is gaining popularity in the scientific research community. It is a versatile compound that is used in a variety of applications in the laboratory, and is becoming increasingly popular as a reagent for organic synthesis. PMB is a unique organomagnesium compound, as it has both a primary and secondary alkyl group, which makes it a very useful reagent.
Applications De Recherche Scientifique
Radiopharmaceutical Preparation
n-Pentadecylmagnesium bromide has been utilized in the synthesis of radiopharmaceuticals. A significant example is its use in the preparation of [1-(11)C]palmitic acid, a compound suitable for positron computed tomography in humans. This process involves carbonation of n-pentadecylmagnesium bromide with [11C]carbon dioxide, highlighting its role in the facile separation of the 11C fatty acid from by-products of the Grignard reaction (Padgett, Robinson, & Barrio, 1982).
Chemical Synthesis
In chemical synthesis, n-pentadecylmagnesium bromide is used as a reactant in various coupling reactions. For instance, it reacts with allylic esters in the presence of a nickel catalyst to produce asymmetric coupling products (Hiyama & Wakasa, 1985). Moreover, its addition to aryl(alkyl)acetylenes in the presence of an iron catalyst and a N-heterocyclic carbene ligand leads to the formation of alkenylmagnesium reagents, which can be transformed into tetrasubstituted alkenes (Yamagami, Shintani, Shirakawa, & Hayashi, 2007).
Oxidation of Alcohols
n-Pentadecylmagnesium bromide is also instrumental in the oxidation of alcohols. It is used to convert alkoxymagnesium bromides, prepared in situ from alcohols and Grignard reagent, into carbonyl compounds. This method offers good yields across a variety of alcohols, showcasing its versatility in oxidation reactions (Narasaka, Morikawa, Saigo, & Mukaiyama, 1977).
NMR Spectroscopy
The compound has been referenced in studies involving nuclear magnetic resonance (NMR) spectroscopy, particularly in the analysis of the spectrum of allylmagnesium bromide. Such studies contribute to a deeper understanding of the molecular structure and dynamics of Grignard reagents (Nordlander & Roberts, 1959).
Radiochemistry
In radiochemistry, n-pentadecylmagnesium bromide is employed for the synthesis of radiolabeled fatty acids like [11C]palmitic acid, which are valuable in PET imaging. It is particularly noted for its efficiency in trapping, radiolabeling, and purifying these compounds (Amor-Coarasa, Kelly, & Babich, 2015).
Propriétés
IUPAC Name |
magnesium;pentadecane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31.BrH.Mg/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXYNDJJWMSBJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Pentadecylmagnesium bromide | |
CAS RN |
78887-70-4 | |
| Record name | Pentadecylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



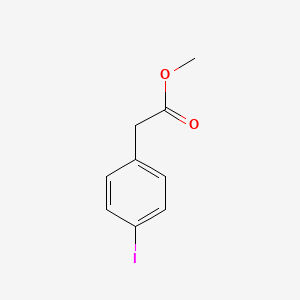
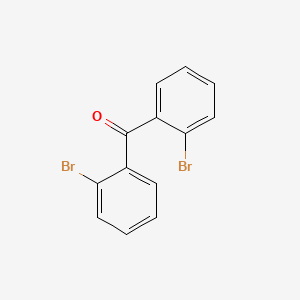
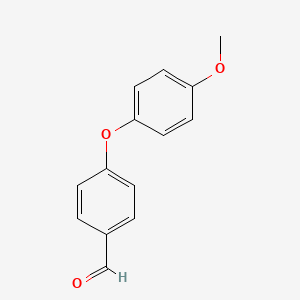
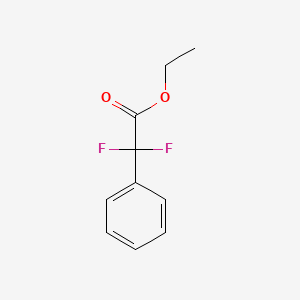
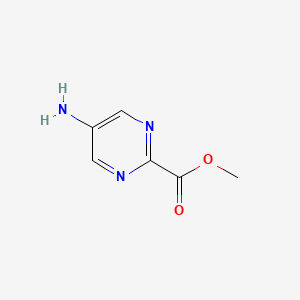
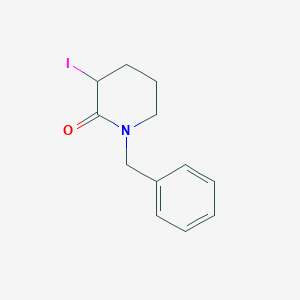
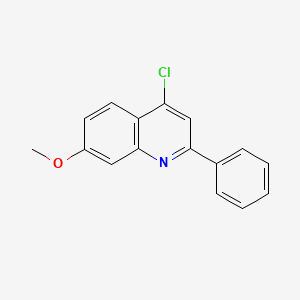
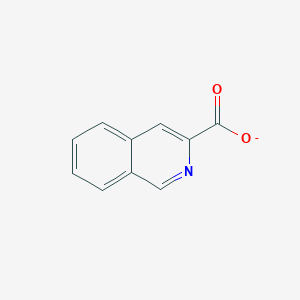
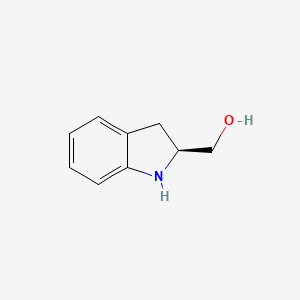
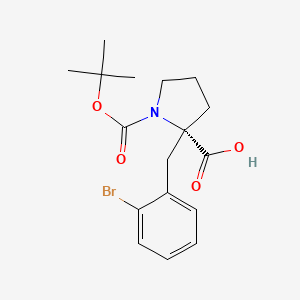
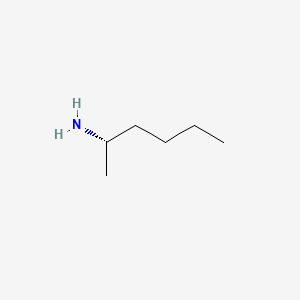
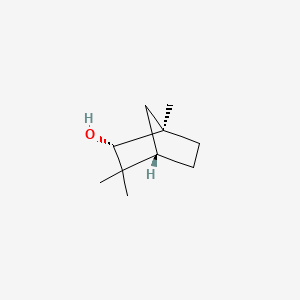
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)